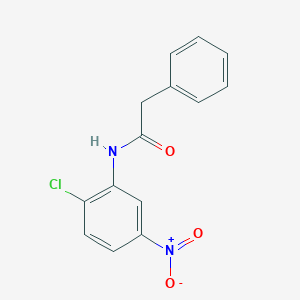
N-(2-chloro-5-nitrophenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimalarial Activity
One study discusses the synthesis of a series of compounds including acetamido derivatives for antimalarial activity. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, showing potential for clinical trials in humans due to their excellent activity and pharmacokinetic properties allowing extended protection against infection after oral administration (Werbel et al., 1986).
Analytical Chemistry Applications
Another research focused on the simultaneous determination of various drugs, indicating the role of related compounds in developing analytical methodologies for pharmaceutical analysis. This highlights the importance of such compounds in enhancing the accuracy and reliability of drug testing (Sane & Gadgil, 2002).
Drug Metabolism Studies
A study on the metabolism of flutamide, a nonsteroidal antiandrogen, identified N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine as a new metabolite, underlining the compound's relevance in understanding drug metabolism and potential toxicities (Goda et al., 2006).
Crystal Structure Analysis
Research on the crystal structure of related acetamide compounds offers insights into their molecular conformations and interactions. These studies are crucial for drug design by providing foundational knowledge on molecular geometry and potential binding sites (Gowda et al., 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on 2-(substituted phenoxy) acetamide derivatives explored their potential as anticancer, anti-inflammatory, and analgesic agents. This research demonstrates the therapeutic potential of such compounds in developing new treatments (Rani et al., 2014).
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFSZDOFIEQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)
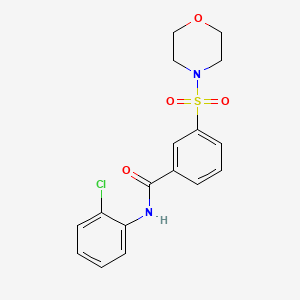
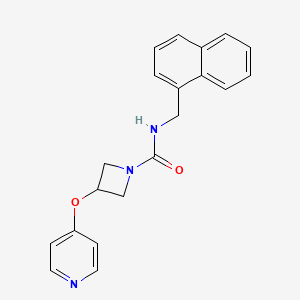
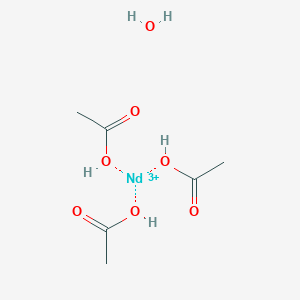
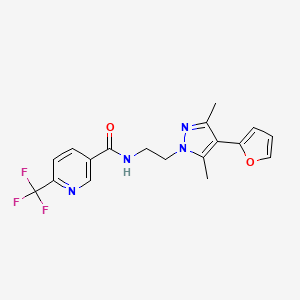

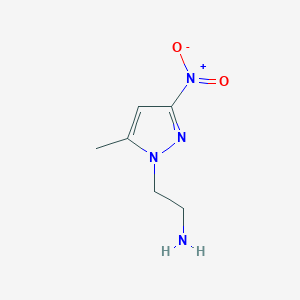
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)
![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)
